Nonadecane-1,1,1-tricarboxylic acid
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Overview
Description
Nonadecane-1,1,1-tricarboxylic acid is a long-chain aliphatic carboxylic acid with three carboxyl groups attached to the first carbon of a nonadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nonadecane-1,1,1-tricarboxylic acid typically involves the reaction of nonadecane with a tricarboxylating agent under controlled conditions. One common method involves the use of a strong base, such as sodium hydroxide, to facilitate the addition of carboxyl groups to the nonadecane backbone .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the tricarboxylation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Nonadecane-1,1,1-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary alcohols.
Scientific Research Applications
Nonadecane-1,1,1-tricarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Nonadecane-1,1,1-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
- Octadecane-1,1,1-tricarboxylic acid
- Eicosane-1,1,1-tricarboxylic acid
- Hexadecane-1,1,1-tricarboxylic acid
Comparison: Nonadecane-1,1,1-tricarboxylic acid is unique due to its specific chain length and the presence of three carboxyl groups. Compared to similar compounds, it offers distinct properties such as higher melting point and different reactivity patterns. These differences make it suitable for specific applications where other tricarboxylic acids may not be as effective .
Properties
CAS No. |
88243-07-6 |
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Molecular Formula |
C22H40O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
nonadecane-1,1,1-tricarboxylic acid |
InChI |
InChI=1S/C22H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19(23)24,20(25)26)21(27)28/h2-18H2,1H3,(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
KPKONSLSBZIVLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)O)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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